molecular formula C23H20BrN3O2S B4378834 5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4378834
M. Wt: 482.4 g/mol
InChI Key: SRACPCRMHVSTGK-UHFFFAOYSA-N
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Description

The compound 5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenoxy and ethoxyphenyl groups via nucleophilic substitution reactions. The thiol group is often introduced in the final step through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The bromophenoxy group can be reduced to phenol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Disulfides: from oxidation.

    Phenol derivatives: from reduction.

    Amines or thiols: from substitution reactions.

Scientific Research Applications

5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Uniqueness

5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of bromophenoxy, ethoxyphenyl, and thiol groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-[(2-bromophenoxy)methyl]phenyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S/c1-2-28-19-13-11-18(12-14-19)27-22(25-26-23(27)30)17-9-7-16(8-10-17)15-29-21-6-4-3-5-20(21)24/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRACPCRMHVSTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)COC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-{4-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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